2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1807977-37-2
VCID: VC0346847
InChI: InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
SMILES: C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N
Molecular Formula: C8H4BrN5
Molecular Weight: 250.05g/mol

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

CAS No.: 1807977-37-2

Cat. No.: VC0346847

Molecular Formula: C8H4BrN5

Molecular Weight: 250.05g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile - 1807977-37-2

Specification

CAS No. 1807977-37-2
Molecular Formula C8H4BrN5
Molecular Weight 250.05g/mol
IUPAC Name 2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
Standard InChI Key UWFDVIUDBYQGEU-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N

Introduction

PropertyValue
CAS Number1807977-37-2
Molecular FormulaC₈H₄BrN₅
Molecular Weight250.05 g/mol
IUPAC Name2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Standard InChIInChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
Standard InChIKeyUWFDVIUDBYQGEU-UHFFFAOYSA-N
SMILESC1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N

The compound features a pyridine ring with a nitrile (cyano) group at position 3 and a 3-bromo-1,2,4-triazole moiety attached at position 2. This arrangement creates a planar, heterocyclic system with multiple potential sites for chemical interactions.

Structural Features

The molecular structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile exhibits several notable features:

These structural features collectively contribute to the compound's chemical behavior, including its solubility, reactivity, and potential interactions with biological systems.

Structural Comparison with Related Compounds

Understanding the unique features of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile can be enhanced by comparing it with structurally related compounds documented in the literature.

Comparison with 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine lacks the cyano group at position 3 of the pyridine ring that is present in our target compound. This structural difference results in:

  • A different molecular formula (C₇H₅BrN₄ versus C₈H₄BrN₅).

  • A lower molecular weight (225.05 g/mol versus 250.05 g/mol).

  • Altered electronic properties due to the absence of the electron-withdrawing cyano group .

The absence of the cyano group likely confers different chemical reactivity and potential biological interactions compared to 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.

Comparison with 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde represents another structural analog, featuring an aldehyde group instead of a cyano group at position 3 of the pyridine ring. Key differences include:

  • Different functional group (aldehyde versus nitrile).

  • Different chemical reactivity profile, particularly with respect to nucleophilic addition reactions.

  • Potentially different hydrogen-bonding capabilities.

The aldehyde group in this related compound offers different synthetic opportunities compared to the cyano group in 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, particularly for reactions such as reductive amination, aldol condensation, or reduction to alcohols.

Comparison with 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

This structural isomer features the connection between the pyridine and triazole rings at a different position of the triazole (position 5 rather than position 1). Notable differences include:

  • Different connectivity pattern between the heterocyclic rings.

  • Altered electronic distribution across the molecular framework.

  • Potentially different three-dimensional conformation and resulting intermolecular interactions .

These structural isomers may exhibit substantially different chemical behaviors despite their similar compositions, highlighting the importance of specific connectivity patterns in determining molecular properties.

Spectroscopic Characteristics

Understanding the spectroscopic properties of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is essential for its identification, characterization, and quality control in research applications.

Mass Spectrometry Data

By analogy with related compounds, the mass spectrometry profile of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile might include the following predicted adducts and their m/z values:

AdductPredicted m/z
[M+H]⁺251.05
[M+Na]⁺273.03
[M+K]⁺289.00
[M-H]⁻249.03

These values are estimated based on the molecular formula and would need experimental verification .

Research Applications and Future Directions

Material Science Possibilities

The compound's structural characteristics also suggest potential applications in materials science research:

  • Investigation of its coordination chemistry with various metal ions to develop novel metal-organic frameworks or coordination polymers.

  • Exploration of its electronic properties for potential applications in organic electronics or photovoltaic materials.

  • Assessment of its potential as a building block for supramolecular assemblies with specific functional properties.

Synthetic Methodology Development

Development of improved synthetic routes to 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile and its derivatives represents another important research direction:

  • Optimization of existing synthetic pathways to improve yields and reduce environmental impact.

  • Development of novel synthetic approaches, potentially leveraging recent advances in catalysis or flow chemistry.

  • Exploration of green chemistry principles in the synthesis of this and related compounds.

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